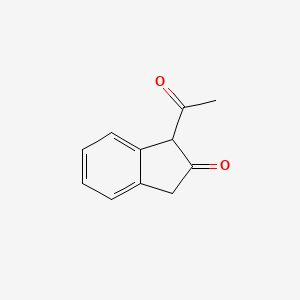![molecular formula C13H11N3OS B14004988 n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide CAS No. 30761-33-2](/img/structure/B14004988.png)
n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]-: is an organic compound that belongs to the class of benzamides It features a benzamide core with a thiazole ring substituted at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]- typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
Chemistry: In chemistry, BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]- is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]- involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]- and other thiazole derivatives.
Benzoyl Chloride: Used in the synthesis of various benzamide derivatives.
Cyanoacetamide: Another compound with a cyano group, used in the synthesis of heterocyclic compounds.
Uniqueness: BENZAMIDE,N-[2-(4-CYANO-2-THIAZOLYL)ETHYL]- is unique due to its combination of a benzamide core and a thiazole ring with a cyano group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
30761-33-2 |
|---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[2-(4-cyano-1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H11N3OS/c14-8-11-9-18-12(16-11)6-7-15-13(17)10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H,15,17) |
InChI Key |
XWKJXJMAQXHKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


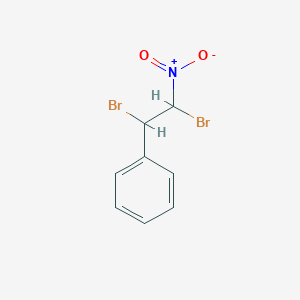

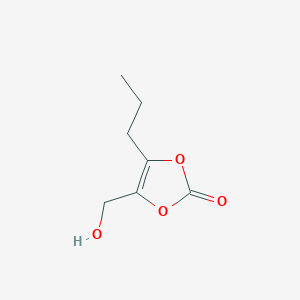


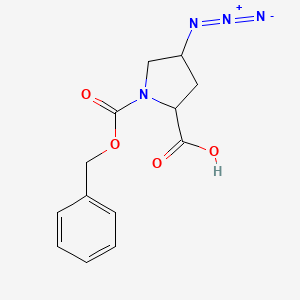
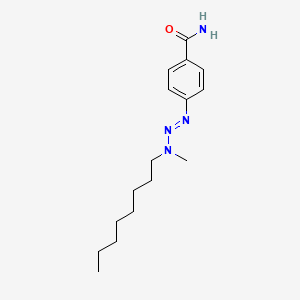
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
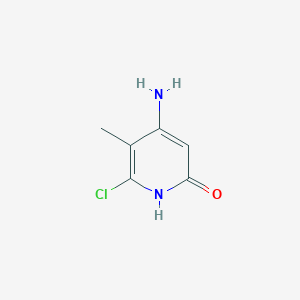
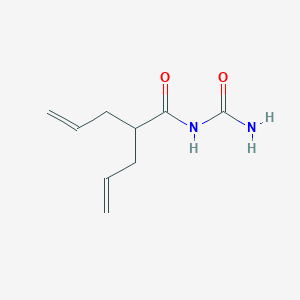
![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
